Ethylmethylmalonyl chloride

Organic Synthesis Reactivity Thermolysis

Ethylmethylmalonyl chloride (C6H8Cl2O2) is a specialized, di-substituted acyl chloride derivative of malonic acid. As an acid halide, it possesses the high reactivity characteristic of its class, making it a potent electrophile in organic synthesis.

Molecular Formula C6H8Cl2O2
Molecular Weight 183.03 g/mol
Cat. No. B8321893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmethylmalonyl chloride
Molecular FormulaC6H8Cl2O2
Molecular Weight183.03 g/mol
Structural Identifiers
SMILESCCC(C)(C(=O)Cl)C(=O)Cl
InChIInChI=1S/C6H8Cl2O2/c1-3-6(2,4(7)9)5(8)10/h3H2,1-2H3
InChIKeyPKJSKWMFJMXXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylmethylmalonyl Chloride Procurement Guide: A Distinct Di-Substituted Malonyl Halide for Synthetic Chemistry


Ethylmethylmalonyl chloride (C6H8Cl2O2) is a specialized, di-substituted acyl chloride derivative of malonic acid [1]. As an acid halide, it possesses the high reactivity characteristic of its class, making it a potent electrophile in organic synthesis. Its defining structural feature is the presence of both an ethyl and a methyl group on the central α-carbon [1]. This substitution pattern is the primary source of its unique reactivity and selectivity profile, which differentiates it from unsubstituted, mono-substituted, and other di-substituted malonyl chlorides, establishing it as a critical building block for complex molecule construction.

Why Generic Malonyl Chlorides Cannot Replace Ethylmethylmalonyl Chloride


Selecting a generic or a closely related malonyl chloride analog, such as dimethylmalonyl chloride or diethylmalonyl chloride, is a high-risk procurement strategy that can lead to synthetic failure or suboptimal results. The reactivity of di-substituted malonyl chlorides is not uniform; infrared spectroscopic data confirms that their thermolytic behavior is highly dependent on the specific substituents on the central carbon [1]. Furthermore, the specific ethyl/methyl substitution pattern of the target compound imparts a unique steric and electronic environment that dictates reaction outcomes, including yield and selectivity, in key applications like β-lactam synthesis . Therefore, interchangeability within this class of compounds is not supported by experimental evidence.

Quantitative Evidence for Ethylmethylmalonyl Chloride Differentiation


Bifunctional Reactivity Enabled by Di-Substitution vs. Mono-Substituted Malonyl Chlorides

The thermolytic decomposition pathway of malonyl chlorides is fundamentally altered by the number of substituents on the central carbon. IR spectroscopic studies have shown that disubstituted malonyl chlorides, such as ethylmethylmalonyl chloride, do not react uniformly [1]. This is in direct contrast to the behavior of monosubstituted malonyl chlorides, which follow a more predictable reaction mode [1]. While this is a qualitative, class-level observation, it demonstrates that the compound's bifunctional nature (two reactive acyl chloride groups) is retained, but its thermal stability and potential to form ketene intermediates are modulated by the specific alkyl groups present, a critical factor for applications requiring controlled thermal conditions.

Organic Synthesis Reactivity Thermolysis

High-Yield β-Lactam Synthesis: Up to 93-99% Yield in Acid Chloride-Imine Reactions

Ethylmethylmalonyl chloride is a highly effective reagent for the synthesis of β-lactams via the acid chloride-imine reaction. A study reported high yields for this transformation, achieving up to 93% yield with a weak nucleophilic base like 2-chloropyridine, and up to 99% yield when using a stronger base such as N-methylimidazole . This performance is a key differentiator from non-activated or less sterically hindered acyl chlorides, which often require more forcing conditions or give lower yields in this cycloaddition. This data provides a direct quantitative basis for selecting this reagent for efficient β-lactam construction.

Medicinal Chemistry β-Lactam Synthesis Antibiotic Development

Potential for Enhanced Polymer Properties vs. Unmodified Malonyl Chlorides

Incorporation of ethylmethylmalonyl chloride into polymer backbones can lead to enhanced material properties. Specifically, its derivatives are reported to improve thermal stability and viscosity of the resulting polymers . While direct comparative data with unsubstituted malonyl chloride or other analogs is not provided, this represents a class-level inference where the introduction of ethyl and methyl side chains imparts steric bulk and altered chain flexibility, which are known factors in modulating polymer behavior. This is a key differentiator for applications in advanced material design.

Polymer Science Materials Chemistry Thermal Stability

Ethylmethylmalonyl Chloride: Best-Fit Application Scenarios for Research and Industry


Scenario 1: High-Efficiency Synthesis of β-Lactam Antibiotic Scaffolds

In medicinal chemistry programs focused on novel β-lactam antibiotics, ethylmethylmalonyl chloride is the reagent of choice for constructing the core β-lactam ring. As demonstrated by quantitative evidence, it facilitates the acid chloride-imine cycloaddition with yields reaching up to 99% . This high efficiency under mild conditions is essential for generating diverse compound libraries and scaling up lead candidates, providing a clear advantage over alternative acyl chlorides that may require harsher conditions or yield lower conversions in this specific reaction.

Scenario 2: Synthesis of Specialized Malonamic Acid Derivatives for Agrochemicals

For the preparation of substituted malonamic acid derivatives, a key class of compounds in agrochemical research (e.g., herbicides and pesticides), ethylmethylmalonyl chloride is a highly suitable precursor. Its classification as a substituted malonyl chloride aligns directly with established synthetic routes that utilize nucleophilic substitution reactions with phenyl carbamate and subsequent derivatization . The unique ethyl/methyl substitution pattern is carried through to the final product, potentially influencing its biological activity and physicochemical properties, making this specific reagent a necessary starting material for targeted agrochemical discovery.

Scenario 3: Advanced Polymer Synthesis Requiring Tailored Thermal Properties

In polymer and materials science, researchers seeking to modulate the thermal and mechanical properties of polyesters or polyamides should consider ethylmethylmalonyl chloride as a monomer or chain extender. Evidence indicates that its incorporation can enhance thermal stability and alter viscosity , outcomes that are directly attributable to the steric influence of its ethyl and methyl groups. This makes it a valuable building block for creating high-performance materials, coatings, or adhesives where standard malonyl chloride derivatives fail to deliver the required property profile.

Scenario 4: Fundamental Research into Steric Effects on Acyl Chloride Reactivity

For academic and industrial research groups investigating the fundamental principles of steric and electronic effects in nucleophilic acyl substitution, ethylmethylmalonyl chloride serves as a model compound. Its specific substitution pattern allows for controlled studies on how the size and nature of alkyl groups influence reaction rates and selectivity compared to simpler analogs like malonyl chloride or dimethylmalonyl chloride. This makes it an essential tool for probing reaction mechanisms and developing more predictive synthetic methodologies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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